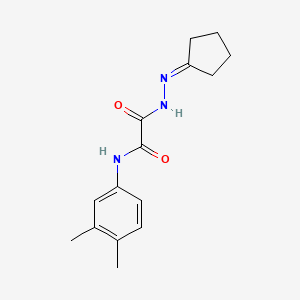![molecular formula C11H8N4O3S B5126741 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)
7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is not well understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway. Finally, this compound may inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one can exert various biochemical and physiological effects. In one study, this compound was found to reduce the levels of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory drug. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, this compound has also been shown to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, which may help to prevent the development of the disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one in lab experiments is its potential use as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for Alzheimer's disease. Additionally, this compound has been shown to have a good yield and high purity when synthesized using the optimized method. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to elucidate the exact mechanism of action of this compound.
Future Directions
There are several future directions for research on 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one. One potential direction is to investigate the use of this compound as a potential treatment for other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the exact mechanism of action of this compound. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide and chloroacetic acid in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been extensively studied for its potential use as an anti-inflammatory agent. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory drug. Additionally, this compound has also been investigated for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, this compound has also been studied for its potential use as a treatment for Alzheimer's disease. In one study, this compound was found to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
properties
IUPAC Name |
7-(3-nitrophenyl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c16-10-5-9(19-11-13-12-6-14(10)11)7-2-1-3-8(4-7)15(17)18/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIASPDXXKQUDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=CN2C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Nitro-phenyl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)


![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)